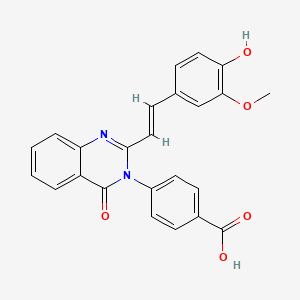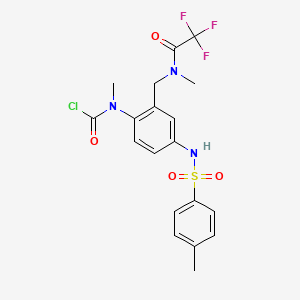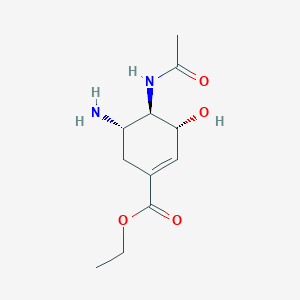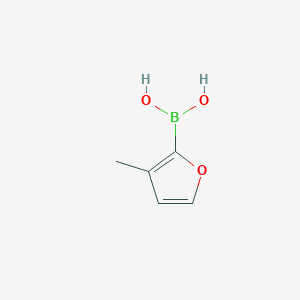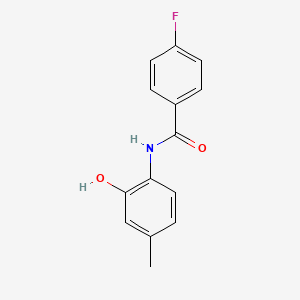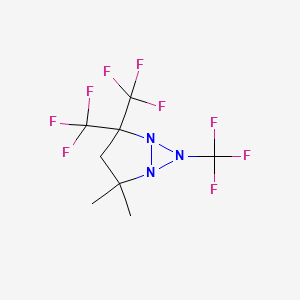
1,5,6-Triazabicyclo(3.1.0)hexane, 4,4-dimethyl-2,2,6-tris(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,5,6-Triazabicyclo(3.1.0)hexane, 4,4-dimethyl-2,2,6-tris(trifluoromethyl)- can be achieved through several methods. One common approach involves cyclization reactions, where the desired bicyclic structure is formed through the reaction of appropriate precursors under specific conditions . Another method involves catalytic hydrogenation reactions, which can be used to introduce the necessary functional groups and achieve the desired molecular configuration . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1,5,6-Triazabicyclo(3.1.0)hexane, 4,4-dimethyl-2,2,6-tris(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study specific biochemical pathways or as a potential therapeutic agent. In medicine, it could be explored for its potential pharmacological properties. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
作用機序
The mechanism of action of 1,5,6-Triazabicyclo(3.1.0)hexane, 4,4-dimethyl-2,2,6-tris(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
1,5,6-Triazabicyclo(3.1.0)hexane, 4,4-dimethyl-2,2,6-tris(trifluoromethyl)- can be compared with other similar compounds, such as spirocyclohexane-2-(1,5,6-triazabicyclo[3.1.0]hexane), 4,4,6-tris(trifluoromethyl)- . These compounds share similar structural features but may differ in their specific functional groups and properties. The uniqueness of 1,5,6-Triazabicyclo(3.1.0)hexane, 4,4-dimethyl-2,2,6-tris(trifluoromethyl)- lies in its specific trifluoromethyl groups, which can impart distinct chemical and physical properties.
特性
CAS番号 |
95388-86-6 |
|---|---|
分子式 |
C8H8F9N3 |
分子量 |
317.15 g/mol |
IUPAC名 |
2,2-dimethyl-4,4,6-tris(trifluoromethyl)-1,5,6-triazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H8F9N3/c1-4(2)3-5(6(9,10)11,7(12,13)14)19-18(4)20(19)8(15,16)17/h3H2,1-2H3 |
InChIキー |
IYRJFKPSRCNEOA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(N2N1N2C(F)(F)F)(C(F)(F)F)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
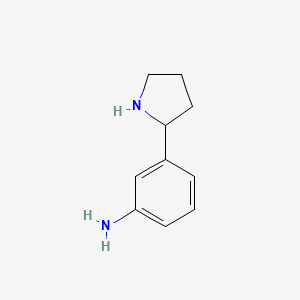
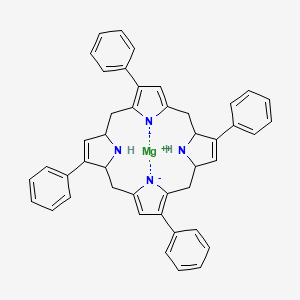
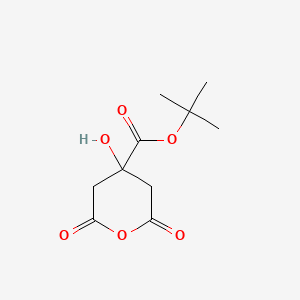
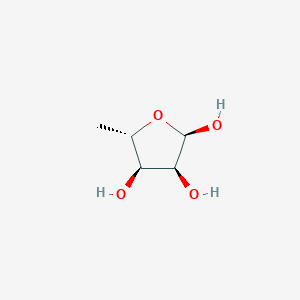
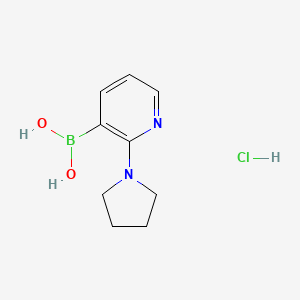
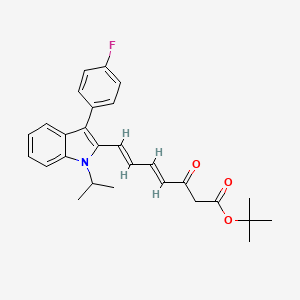
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
